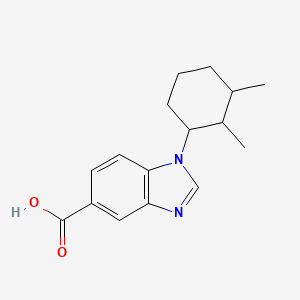

1-(2,3-dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic acid

Description

Significance of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives occupy a privileged position in medicinal chemistry due to their robust pharmacological profiles and structural versatility. These heterocyclic compounds, characterized by a fused benzene and imidazole ring system, exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects. Their success stems from physicochemical properties such as hydrogen bond donor-acceptor capability, π→π stacking interactions, and hydrophobic interactions, which enable efficient binding to enzymes, receptors, and nucleic acids.

Approved drugs like bendamustine (anticancer), pantoprazole (proton pump inhibitor), and albendazole (anthelmintic) exemplify the clinical utility of benzimidazoles. Additionally, derivatives such as galeterone (anticancer) and GSK461364 (antitubercular) are in clinical trials, underscoring their enduring relevance. The scaffold’s adaptability allows strategic substitution at positions N1, C2, and C5(6) to modulate pharmacokinetics, selectivity, and potency.

Structural Features of 1-(2,3-Dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic Acid

The compound This compound (C₁₆H₂₀N₂O₂) features a benzimidazole core with two critical substituents: a 5-carboxylic acid group and a 2,3-dimethylcyclohexyl moiety at the N1 position.

Core Benzimidazole Scaffold

The benzimidazole nucleus consists of a benzene ring fused to an imidazole ring , with two nitrogen atoms in the imidazole ring. This planar structure enables π→π interactions and aromatic stacking, which are pivotal for binding to biomolecules.

Substituent Analysis

Key Structural Considerations

- N1 Substitution : The 2,3-dimethylcyclohexyl group introduces steric bulk and hydrophobicity, potentially influencing membrane permeability or protein-ligand interactions.

- C5 Carboxylic Acid : This group may participate in ionic interactions or serve as a site for further derivatization (e.g., esterification or amidation).

- Ring Planarity : The fused aromatic system allows for π→π stacking with nucleobases or aromatic residues in target biomolecules.

Properties

IUPAC Name |

1-(2,3-dimethylcyclohexyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)18-9-17-13-8-12(16(19)20)6-7-15(13)18/h6-11,14H,3-5H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJGSDXMDSYRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N2C=NC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic acid (CAS No. 953806-84-3) is a benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological profiles, including antiviral, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing on recent research findings and case studies.

- Molecular Formula : C₁₆H₂₀N₂O₂

- Molar Mass : 272.34 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 473.3 °C (predicted)

- pKa : 2.90 (predicted)

- Hazard Class : Irritant

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with the benzimidazole nucleus exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives demonstrated comparable efficacy to established antibiotics such as ciprofloxacin and norfloxacin against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Benzimidazole derivatives are also recognized for their antiviral activities. They have shown effectiveness against a range of viruses by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the benzimidazole ring enhance antiviral potency .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with many compounds demonstrating cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation in cancer cells. Research has indicated that specific substitutions on the benzimidazole ring can significantly enhance anticancer activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activities. Among these, this compound exhibited notable activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

A study focusing on the anticancer effects of various benzimidazole derivatives found that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The IC50 values indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substitution Patterns : Variations at the 1-, 2-, and 5-positions on the benzimidazole ring significantly influence biological activity.

- Cyclohexyl Group : The presence of the dimethylcyclohexyl group may enhance lipophilicity and cellular uptake, contributing to improved bioactivity .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds in the benzimidazole family have been studied for their antimicrobial properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The structural features of benzimidazole compounds allow them to interact with DNA and enzymes involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells, thus presenting a pathway for new cancer therapies .

- Antiviral Activity : Similar to their antibacterial properties, some benzimidazole derivatives exhibit antiviral effects, particularly against viruses that cause respiratory infections. Their ability to interfere with viral replication pathways is under investigation .

Material Science Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or UV resistance. Research into its use in high-performance materials is ongoing .

- Nanotechnology : Due to its unique chemical structure, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals makes it a candidate for creating metal-organic frameworks (MOFs) that can be used in catalysis or gas storage .

Research Applications

- Chemical Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently used in research laboratories for the development of new synthetic routes and methodologies .

- Analytical Chemistry : Its properties allow it to be employed in various analytical techniques, including chromatography and spectroscopy, where it can serve as a standard or reference compound in method validation studies .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole-5-carboxylic acid scaffold is a versatile template for drug discovery. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and cyclohexyl group stereochemistry.

- Infrared Spectroscopy (IR): Identifies hydrogen bonding (e.g., intramolecular O–H⋯N interactions) and carboxylic acid C=O stretching (~1700 cm⁻¹) .

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., O–H⋯N hydrogen bonds forming infinite chains in the crystal lattice) . Single-crystal studies at 100 K with SHELX software (e.g., SHELXL for refinement) are recommended for high-resolution data .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s anticancer potential?

Advanced Research Question

- Derivative Synthesis: Modify substituents (e.g., nitro, methoxy, or trifluoromethyl groups) on the benzimidazole core and cyclohexyl ring to assess steric/electronic effects .

- In Vitro Assays: Test antiproliferative activity against cancer cell lines (e.g., HL-60 leukemia) using MTT assays. Compare IC₅₀ values with analogs like 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, which showed nanomolar activity .

- Target Identification: Use molecular docking to predict binding to kinases or DNA topoisomerases, followed by enzymatic inhibition assays .

How can contradictions in reported biological activity data for benzimidazole derivatives be resolved?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) .

- Compound Purity: Validate purity (>95%) via HPLC and elemental analysis .

- Structural Nuances: Compare substituent effects; e.g., 2-(3-nitrophenyl) analogs show higher logP (3.47) and lower solubility than unsubstituted derivatives, impacting bioavailability .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., substituent position vs. activity) .

What computational strategies predict interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., 5-HT₃ receptors). Match pharmacophores like hydrogen-bond donors/acceptors and aromatic rings .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in solvated systems (e.g., GROMACS) to assess binding free energy .

- QSAR Models: Train models on datasets of benzimidazole derivatives to predict IC₅₀ values based on descriptors (e.g., polar surface area, logD) .

What purification strategies are recommended post-synthesis?

Basic Research Question

- Recrystallization: Use CH₂Cl₂-DMSO (9:1) or acetic acid/water mixtures to remove unreacted precursors .

- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) for polar impurities .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related isomers .

How do substituents on the benzimidazole core influence pharmacokinetic properties?

Advanced Research Question

- Lipophilicity: Nitro groups increase logP (e.g., 3.47 for 2-(3-nitrophenyl) derivatives), enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding: Carboxylic acid groups (PSA ~81 Ų) improve solubility but may limit blood-brain barrier penetration .

- Metabolic Stability: Methyl or trifluoromethyl groups on the cyclohexyl ring reduce CYP450-mediated oxidation . Validate via microsomal assays.

How can hydrogen-bonding networks in crystal structures inform formulation design?

Advanced Research Question

- Crystallography: Identify intermolecular interactions (e.g., O–H⋯N bonds) that stabilize polymorphs. For example, infinite chains along the b-axis in the title compound suggest potential for co-crystal formation with basic moieties .

- Solubility Enhancement: Co-crystallize with excipients (e.g., nicotinamide) that disrupt H-bond networks, improving dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.